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S55746 Profile and Experimental Data

S55746 is an orally active, selective BH3-mimetic designed to disrupt protein-protein interactions and induce

apoptosis in cancer cells that are dependent on BCL-2 for survival [1] [2].

Key Characteristics and In Vitro Data [1] [3] [2]

Parameter Details

Primary Target BCL-2 (B-cell lymphoma 2) protein [1]

Mechanism of
Action

Binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins to

initiate mitochondrial apoptosis [1] [2]

Binding Affinity
(Kᵢ)

1.3 nM for BCL-2 [1] [3]

Selectivity Profile High selectivity for BCL-2 over BCL-XL (70 to 400-fold) and no significant binding

to MCL-1 or BFL-1 [1] [2]

In Vitro Efficacy
(IC₅₀)

71.6 nM in RS4;11 (BCL-2-dependent ALL cell line) [1] [3]
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Parameter Details

Apoptotic
Hallmarks

Phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1]
[2]

Detailed Experimental Protocols from Preclinical Studies:

Binding Assays: Affinity and selectivity were determined using Fluorescence Polarization (FP)
assays with Fluorescent-PUMA as a binder. Direct binding was also confirmed using Surface
Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) [1] [2].

Cell Viability/Cytotoxicity Assays: Cell lines (e.g., RS4;11, H146) were treated with S55746 for 72
hours. Viability was measured to calculate IC₅₀ values, and mechanism-based cytotoxicity was

confirmed by co-immunoprecipitation showing disruption of BCL-2/BAX complexes [1].
Apoptosis Assays: Cells were treated with S55746 for 2 to 24 hours and analyzed by flow
cytometry for Annexin V/propidium iodide (PI) staining. Additional western blot analysis was
performed for cleaved caspase-3 and PARP [1] [3] [2].

Ex Vivo Studies: Primary patient-derived cells from Chronic Lymphocytic Leukemia (CLL) and
Mantle Cell Lymphoma (MCL) were treated with S55746, showing apoptosis induction in the low

nanomolar range [1] [2].

In Vivo Efficacy in Preclinical Models

S55746 has demonstrated promising activity in animal models, supporting its potential for further clinical

development.

In Vivo Efficacy Data [1] [2]

Model
Administration &
Dosing

Reported Outcome

RS4;11 xenograft (Acute

Lymphoblastic Leukemia)

Oral, daily; 25 and 100

mg/kg

Robust anti-tumor efficacy [1]

Toledo xenograft (Lymphoma) Oral, daily; 25 and 100

mg/kg

Robust anti-tumor efficacy [1]
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Model
Administration &
Dosing

Reported Outcome

Tolerability Oral, daily No weight loss or change in

behavior observed [1] [2]

Positioning Among BCL-2 Inhibitors

S55746 belongs to a class of drugs known as BH3-mimetics. The table below contextualizes its profile

alongside other inhibitors.

Inhibitor
Primary
Targets

Key Characteristics & Clinical Status (as of search results)

S55746
(BCL201)

BCL-2
(selective)

Preclinical profile shows oral activity and BCL-XL-sparing to avoid
thrombocytopenia [1] [2]. Status: Had entered Phase I clinical trials

(as of 2018) [1].

Venetoclax
(ABT-199)

BCL-2

(selective)

First-in-class, FDA-approved for some leukemias. Validated the

BCL-2 selective approach [4] [1] [2].

Navitoclax
(ABT-263)

BCL-2, BCL-

XL, BCL-w

Earlier generation inhibitor. Dose-limiting thrombocytopenia due to

BCL-XL inhibition [4] [1] [5].

Mechanism of Action: Apoptosis Induction

S55746 specifically targets the anti-apoptotic protein BCL-2. The following diagram illustrates the

mechanism by which it triggers programmed cell death.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5929447/
https://www.oncotarget.com/article/24744/text/
https://www.smolecule.com/products/s3316415?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929447/
https://www.oncotarget.com/article/24744/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929447/
https://www.nature.com/articles/s41392-025-02176-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929447/
https://www.oncotarget.com/article/24744/text/
https://www.nature.com/articles/s41392-025-02176-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC5929447/
https://www.semanticscholar.org/paper/ABT-263%3A-a-potent-and-orally-bioavailable-Bcl-2-Tse-Shoemaker/18f8c0de3052c535dc82a6d672d4b1c7993bb944
https://www.smolecule.com/products/s3316415?utm_src=pdf-body
https://www.smolecule.com/products/s3316415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Anti-apoptotic BCL-2

Pro-apoptotic Protein
(e.g., BIM, BAX)

 Sequesters

Mitochondrial Outer Membrane
Permeabilization (MOMP)

S55746
(BCL-2 Inhibitor)

 Binds Hydrophobic Groove

 Displaces

Cytochrome c Release

Apoptosis Execution
(Caspase Activation)

Click to download full resolution via product page

Research Status and Future Directions

It is important to note that the data presented here is preclinical. While S55746 had entered Phase I clinical

trials to evaluate its safety and preliminary efficacy in humans, the results of those trials are not reflected in

the available search results [1] [2].
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Current Landscape: The success of the first BCL-2 inhibitor, venetoclax, validates this approach for

hematologic malignancies [4]. However, drug resistance, including BCL-2 mutations, remains a
challenge, driving research into next-generation inhibitors and alternative modalities like proteolysis-

targeting chimeras (PROTACs) and cyclic peptides [4] [6].

For the most current information on the clinical development status of S55746/BCL201, I recommend

searching the official clinical trial registries (such as ClinicalTrials.gov).

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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